![molecular formula C13H14ClNO4 B7502764 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a selective inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of immune cells.
作用机制
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid selectively inhibits JAK3, which is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of immune cells. JAK3 is involved in the downstream signaling of several cytokine receptors, including the interleukin-2 (IL-2) receptor, which is essential for the activation and proliferation of T cells. By inhibiting JAK3, this compound can suppress the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system. By inhibiting JAK3, this compound can suppress the production of cytokines such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. Moreover, this compound can also inhibit the production of interferon-gamma (IFN-γ), which is involved in the pathogenesis of autoimmune diseases. The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo, demonstrating its potential therapeutic applications in autoimmune diseases.
实验室实验的优点和局限性
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for JAK3, which makes it an ideal tool for studying the role of JAK3 in the immune system. Moreover, this compound has been extensively studied in preclinical and clinical trials, providing a wealth of data on its efficacy and safety. However, one of the limitations of this compound is its high cost, which can limit its use in lab experiments. Moreover, the synthesis of this compound requires specialized equipment and expertise, which can make it challenging for researchers to obtain this compound.
未来方向
There are several future directions for the study of 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid. One of the directions is to explore its potential therapeutic applications in other autoimmune diseases such as multiple sclerosis, lupus, and type 1 diabetes. Moreover, the combination of this compound with other immunosuppressive drugs can enhance its efficacy and reduce its side effects. Furthermore, the study of this compound can provide insights into the role of JAK3 in the immune system, which can lead to the development of new therapies for autoimmune diseases.
合成方法
The synthesis of 4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound involves the reaction of 4-chloro-2-hydroxybenzoic acid with 2-(prop-2-enylamino)propan-1-ol in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with isobutyl chloroformate to yield the final product, this compound.
科学研究应用
4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The selective inhibition of JAK3 by this compound can suppress the activation and proliferation of T cells, B cells, and natural killer cells, which are involved in the pathogenesis of autoimmune diseases. Moreover, this compound has shown promising results in clinical trials, demonstrating its efficacy and safety in treating autoimmune diseases.
属性
IUPAC Name |
4-chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4/c1-3-6-15-12(16)8(2)19-11-7-9(14)4-5-10(11)13(17)18/h3-5,7-8H,1,6H2,2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYKZYUOEBUOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC=C)OC1=C(C=CC(=C1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-2-[2-oxo-2-[4-(2-phenoxyethyl)piperazin-1-yl]ethoxy]benzamide](/img/structure/B7502704.png)
![3-[[4-Bromo-3-(trifluoromethyl)phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7502710.png)
![1-Ethyl-3-[(3-fluorophenyl)methyl]pyrimidine-2,4-dione](/img/structure/B7502712.png)
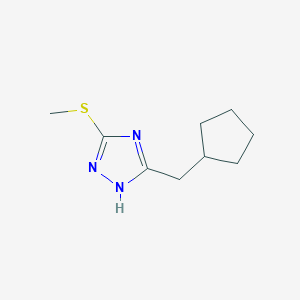
![2-[(7-Acetamido-2-oxochromen-4-yl)methylsulfanyl]benzoic acid](/img/structure/B7502724.png)

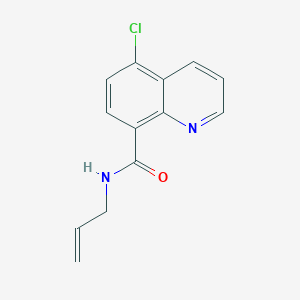
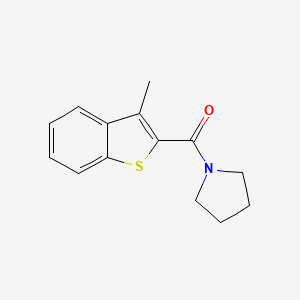

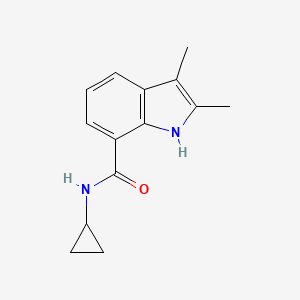
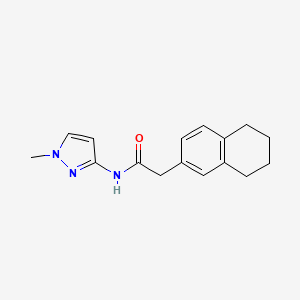
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
